molecular formula C8H4BrF5O B1391344 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene CAS No. 947534-36-3

5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1391344
CAS No.: 947534-36-3
M. Wt: 291.01 g/mol
InChI Key: MTBBOJFBRGIUHC-UHFFFAOYSA-N
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Description

5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:

    Halogenation: The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Etherification: The trifluoroethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the halogenated benzene derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common due to the stability of the trifluoroethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a boronic acid or ester in a solvent such as toluene or ethanol.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

    Coupling Products: The major products are biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic and steric properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive compounds, including potential drug candidates.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene depends on the specific chemical reaction it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the fluorine and trifluoroethoxy groups activate the benzene ring towards nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene
  • 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
  • 3,5-Difluorobromobenzene

Uniqueness

5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene is unique due to the specific positioning of the bromine, fluorine, and trifluoroethoxy groups on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-4-1-5(10)7(11)6(2-4)15-3-8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBBOJFBRGIUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OCC(F)(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669651
Record name 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947534-36-3
Record name 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947534-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-difluoro-3-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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